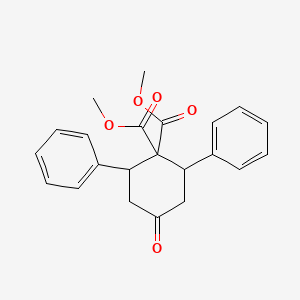

dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate

Description

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate is a cyclohexane-derived ester featuring a ketone group at the 4-position and phenyl substituents at the 2- and 6-positions. It is synthesized via aldol condensation of benzaldehyde and acetone, followed by Michael addition of dimethyl malonate . This compound has demonstrated significant topical anti-inflammatory activity in preclinical studies, with 4–5% formulations showing efficacy comparable to standard treatments in carrageenan- and xylene-induced edema models in rats .

Properties

IUPAC Name |

dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O5/c1-26-20(24)22(21(25)27-2)18(15-9-5-3-6-10-15)13-17(23)14-19(22)16-11-7-4-8-12-16/h3-12,18-19H,13-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTUPPKXMEXHVCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate can be synthesized through a multi-step process:

Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde and acetone to form 1,5-diphenyl-1,4-pentadien-3-one.

Michael Addition: The product from the aldol condensation undergoes a Michael addition with dimethyl malonate in the presence of a base such as sodium hydroxide to yield the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ketone group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides or esters, depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate serves as a valuable building block in organic synthesis. It can be utilized in various reactions, such as:

- Aldol Condensation : This reaction forms the initial product from benzaldehyde and acetone.

- Michael Addition : The aldol product can undergo Michael addition with dimethyl malonate to yield the final compound.

These reactions highlight its versatility as a reagent in synthesizing more complex organic molecules.

Research indicates that this compound may possess significant biological activities:

- Anti-inflammatory Properties : Studies suggest that this compound can inhibit pro-inflammatory enzymes and pathways, potentially reducing the production of inflammatory mediators. This mechanism makes it a candidate for therapeutic applications in treating inflammatory conditions.

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects in medicine:

- Topical Formulations : Due to its anti-inflammatory properties, it is investigated for use in topical formulations aimed at alleviating skin inflammation and other related conditions.

Industrial Applications

In industry, this compound is utilized in the development of new materials and chemical products. Its unique structure allows it to participate in diverse chemical reactions that are valuable for creating innovative compounds.

Types of Reactions

This compound can undergo several types of chemical reactions:

- Oxidation : The ketone group can be oxidized to form carboxylic acids.

- Reduction : The ketone can also be reduced to yield alcohols.

- Nucleophilic Substitution : The ester groups are susceptible to nucleophilic attack by amines or alcohols.

Common Reagents and Conditions

| Reaction Type | Common Reagents | Conditions |

|---|---|---|

| Oxidation | Potassium permanganate | Acidic conditions |

| Reduction | Sodium borohydride | Anhydrous conditions |

| Substitution | Amines or alcohols | Basic conditions |

Mechanism of Action

The mechanism of action of dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are believed to result from the inhibition of pro-inflammatory enzymes and pathways, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s structural analogs include cyclohexane, cyclopropane, and dioxolane derivatives with dicarboxylate ester groups. Key differences in substituents and ring systems influence their physicochemical properties and bioactivity.

Table 1: Structural Comparison of Dicarboxylate Derivatives

Physicochemical Properties

- Its logP value (unreported) is expected to be lower than that of dimethyl 5,5-dicyano-cyclohexene derivative (XLogP3: 4.7) due to fewer hydrophobic substituents .

- Chromatographic Behavior : Cyclopropane derivatives (e.g., ) exhibit varied Rf values (0.1–0.4) in TLC, influenced by nitroisoxazole and halogen substituents .

Biological Activity

Overview

Dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate is an organic compound notable for its unique structural characteristics and potential applications in various fields, particularly in medicinal chemistry. Its molecular formula is , and it features a cyclohexane ring with two phenyl groups, a ketone group, and two ester groups. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it exhibits anti-inflammatory properties , likely through the inhibition of pro-inflammatory enzymes and pathways. This mechanism reduces the production of inflammatory mediators, which are crucial in various inflammatory diseases.

Anti-inflammatory Effects

- In vitro studies have demonstrated that this compound can significantly reduce the activity of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins—key mediators of inflammation.

- Case Study : In a controlled experiment involving human fibroblast cells treated with lipopolysaccharides (LPS) to induce inflammation, the compound showed a dose-dependent decrease in interleukin-6 (IL-6) production, suggesting its potential as an anti-inflammatory agent.

Antioxidant Activity

Research has also indicated that this compound possesses antioxidant properties , which may contribute to its overall therapeutic effects. The antioxidant activity is believed to stem from its ability to scavenge free radicals and reduce oxidative stress within cells.

Comparative Analysis

To better understand the efficacy of this compound compared to other similar compounds, a comparison table is provided below:

| Compound Name | Structure Type | Anti-inflammatory Activity | Antioxidant Activity |

|---|---|---|---|

| This compound | Cyclohexane derivative | Significant | Moderate |

| Dimethyl 2-(4-Methoxyphenyl)-4-Oxo-Cyclohexane-1,1-Dicarboxylate | Cyclohexane derivative | Moderate | High |

| Dimethyl 3-(4-Chlorophenyl)-4-Oxo-Cyclohexane-1,1-Dicarboxylate | Cyclohexane derivative | Low | Low |

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including aldol condensation followed by Michael addition. Characterization techniques such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound.

Case Studies on Biological Effects

- Topical Application for Inflammation : A study investigated the topical application of this compound in animal models with induced skin inflammation. Results indicated a significant reduction in redness and swelling compared to control groups.

- Cell Culture Studies : In vitro studies using human cell lines revealed that treatment with this compound led to decreased levels of inflammatory cytokines.

Q & A

Q. What are the recommended methods for synthesizing dimethyl 4-oxo-2,6-diphenylcyclohexane-1,1-dicarboxylate in laboratory settings?

- Methodological Answer: The synthesis typically involves cyclocondensation of substituted diketones with dicarboxylate esters under acidic or basic conditions. A stepwise approach includes:

- Step 1: Reacting 1,3-diketones (e.g., dibenzoylmethane) with dimethyl malonate in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O) to form the cyclohexane ring.

- Step 2: Optimizing reaction temperature (70–90°C) and solvent polarity (e.g., toluene or DMF) to enhance yield.

- Step 3: Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol .

- Validation: Monitor reaction progress using TLC and confirm product identity via H/C NMR and FT-IR spectroscopy.

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use a fume hood for synthesis steps involving volatile solvents .

- Spill Management: Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .

- Emergency Measures: For eye exposure, flush with water for 15 minutes and seek medical attention. For skin contact, rinse thoroughly and remove contaminated clothing .

Q. How can researchers ensure the purity of the compound post-synthesis?

- Methodological Answer:

- Analytical Techniques:

- HPLC: Use a C18 column with acetonitrile/water mobile phase (70:30) to assess purity (>98% target).

- Melting Point Analysis: Compare observed melting range (e.g., 145–148°C) with literature values.

- Spectroscopy: Validate via H NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and FT-IR (C=O stretch at ~1700 cm⁻¹) .

- Reagent Grade: Ensure starting materials meet ACS reagent standards to minimize impurities .

Advanced Research Questions

Q. How can computational methods be integrated with experimental synthesis to optimize reaction pathways?

- Methodological Answer:

- Reaction Path Search: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energetically favorable pathways .

- Feedback Loop: Combine computational predictions (e.g., activation energies) with experimental validation (e.g., kinetic studies) to refine reaction conditions. For example, adjust catalyst loading or solvent polarity based on computed intermediates .

- Tools: Software like Gaussian or ORCA can simulate reaction mechanisms, while ICReDD’s hybrid approach merges computational and experimental data for rapid optimization .

Q. What statistical experimental design approaches are effective in optimizing reaction conditions for this compound?

- Methodological Answer:

- Factorial Design: Apply a 2 factorial design to evaluate variables (e.g., temperature, catalyst concentration, solvent ratio). For example, a 3-factor design can reduce required experiments from 27 to 8 while identifying significant interactions .

- Response Surface Methodology (RSM): Use central composite design to model non-linear relationships. Analyze yield data via ANOVA to pinpoint optimal conditions (e.g., 80°C, 1.5 mol% catalyst) .

- Software: Tools like Minitab or Design-Expert automate data analysis and generate contour plots for visualization .

Q. What reactor configurations are optimal for scaling up the synthesis while maintaining yield?

- Methodological Answer:

- Batch vs. Continuous Flow: For small-scale (<100 g), batch reactors with reflux condensers are cost-effective. For larger scales, continuous flow reactors reduce residence time and improve heat transfer .

- Mixing Efficiency: Use stirred-tank reactors with Rushton turbines for homogenous mixing. Computational fluid dynamics (CFD) can simulate shear stress and optimize impeller speed .

- Safety: Incorporate pressure relief valves and temperature sensors to mitigate risks during exothermic steps (e.g., cyclocondensation) .

Q. How can structural characterization techniques like X-ray crystallography elucidate the compound's conformation?

- Methodological Answer:

- Crystallization: Grow single crystals via slow evaporation from ethanol/chloroform (1:1). Ensure crystal size >0.2 mm for diffraction quality .

- Data Collection: Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K. Resolve structures with SHELXL-97 and refine using Olex2 .

- Analysis: Confirm cyclohexane ring puckering (e.g., chair vs. boat) and dihedral angles between phenyl groups. Compare with DFT-optimized geometries to validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.